Cas no 126633-03-2 (3-Methyl-5-(3-nitrophenyl)-1,2-oxazole)

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is a nitrophenyl-substituted oxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines an oxazole core with a 3-nitrophenyl group, offering reactivity suitable for further functionalization. The compound may serve as a key intermediate in synthesizing biologically active molecules due to its electron-withdrawing nitro group, which enhances electrophilic substitution reactions. Its stability under standard conditions and well-defined chemical properties make it a reliable building block for heterocyclic chemistry. Researchers value this compound for its potential in developing novel therapeutic agents or crop protection chemicals, leveraging its structural features for targeted modifications.
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole structure
126633-03-2 structure
Product name:3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
CAS No:126633-03-2
MF:C10H8N2O3
Molecular Weight:204.18212223053
MDL:MFCD30499148
CID:5216914
PubChem ID:14637510

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 3-methyl-5-(3-nitrophenyl)-1,2-oxazole
    • 3-Methyl-5-(3-nitrophenyl)isoxazole
    • Isoxazole, 3-methyl-5-(3-nitrophenyl)-
    • 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
    • MDL: MFCD30499148
    • インチ: 1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3
    • InChIKey: MQYIDCPMHGGTOH-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C)=N1)C1C=CC=C(C=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 71.8

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-337553-2.5g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
2.5g
$2548.0 2023-09-03
Enamine
EN300-337553-0.1g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
0.1g
$1144.0 2023-09-03
Enamine
EN300-337553-0.5g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
0.5g
$1247.0 2023-09-03
Enamine
EN300-337553-5.0g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
5.0g
$3770.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01049399-1g
3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2 95%
1g
¥6461.0 2023-04-03
Enamine
EN300-337553-0.05g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
0.05g
$1091.0 2023-09-03
Enamine
EN300-337553-0.25g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
0.25g
$1196.0 2023-09-03
Enamine
EN300-337553-1g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
1g
$1299.0 2023-09-03
Enamine
EN300-337553-5g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
5g
$3770.0 2023-09-03
Enamine
EN300-337553-1.0g
3-methyl-5-(3-nitrophenyl)-1,2-oxazole
126633-03-2
1g
$0.0 2023-06-07

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole 関連文献

3-Methyl-5-(3-nitrophenyl)-1,2-oxazoleに関する追加情報

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole: An Overview of Its Structure, Properties, and Applications

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole (CAS No. 126633-03-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a 1,2-oxazole ring substituted with a methyl group and a 3-nitrophenyl group. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in various synthetic processes.

The molecular formula of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole is C10H8N2O3, and its molecular weight is approximately 196.18 g/mol. The compound is typically synthesized through the reaction of 3-nitrobenzaldehyde with methyl oxamate in the presence of an acid catalyst. This synthesis route is well-documented in the literature and has been optimized to achieve high yields and purity levels.

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole exhibits several notable physical properties. It is a solid at room temperature with a melting point ranging from 145 to 147°C. The compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations.

In terms of chemical reactivity, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole displays a high degree of stability under standard conditions. However, it can undergo selective transformations under specific reaction conditions. For instance, the nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents like sodium dithionite. This transformation opens up opportunities for further functionalization and the synthesis of more complex molecules.

The biological activity of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole has been the subject of several studies. Research has shown that compounds containing the 1,2-oxazole scaffold often exhibit potent biological activities, including antimicrobial, antifungal, and anticancer properties. In particular, the presence of the nitro group can enhance the electrophilic nature of the molecule, making it more reactive towards nucleophilic centers in biological systems.

A recent study published in the Journal of Medicinal Chemistry investigated the potential of 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole-derived compounds as inhibitors of specific enzymes involved in cancer progression. The researchers found that certain derivatives exhibited significant inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. These findings highlight the potential of this compound as a lead structure for the development of novel therapeutic agents.

Beyond its medicinal applications, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole has also found use in materials science. The unique electronic properties of the 1,2-oxazole ring and the nitro group make it an attractive building block for the synthesis of functional materials such as polymers and organic semiconductors. For example, researchers have explored its use in the development of conductive polymers for applications in electronic devices and sensors.

In conclusion, 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole (CAS No. 126633-03-2) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique molecular structure and versatile chemical properties make it a valuable intermediate for various synthetic processes. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing scientific challenges.

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